molecular formula C14H18O4 B041152 delta-CEHC

delta-CEHC

Cat. No.: B041152
M. Wt: 250.29 g/mol
InChI Key: BNVXCCQXUZCRSR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Delta-CEHC, also known as δ-CEHC, is a metabolite of δ-tocopherol . It belongs to the class of organic compounds known as 1-benzopyrans Given its antioxidant activity , it can be inferred that it may interact with reactive oxygen species (ROS) and other oxidative stress-related molecules in the body.

Mode of Action

This compound exhibits antioxidant activity . As an antioxidant, it likely neutralizes ROS, thereby preventing oxidative damage to cells and tissues. This interaction with ROS and the resulting changes contribute to its mode of action.

Biochemical Pathways

Considering its antioxidant activity , it can be inferred that it plays a role in the body’s oxidative stress response pathways. By neutralizing ROS, it may help maintain the balance of oxidative and antioxidative forces in the body, thereby influencing various biochemical pathways.

Pharmacokinetics

One study on a related compound, vitamin e delta-tocotrienol, showed that it was orally bioavailable in humans . Given that this compound is a metabolite of δ-tocopherol , it is plausible that it shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. More research is needed to outline the specific pharmacokinetic properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are likely tied to its antioxidant activity . By neutralizing ROS, it may help prevent oxidative damage to cells and tissues, thereby contributing to cellular health and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

.delta.-CEHC is primarily synthesized through the metabolism of delta-tocopherol. The metabolic pathway involves the enzymatic conversion of delta-tocopherol to delta-carboxyethyl hydroxychroman. This process is facilitated by cytochrome P450 enzymes, particularly CYP4F2 and CYP3A4, which catalyze the omega-hydroxylation of the side chain of delta-tocopherol, leading to the formation of delta-CEHC .

Industrial Production Methods

Industrial production of .delta.-CEHC is not commonly practiced due to its nature as a metabolite. delta-tocopherol, the precursor of .delta.-CEHC, can be extracted from natural sources such as vegetable oils and then subjected to enzymatic conversion to produce .delta.-CEHC in a controlled laboratory setting .

Chemical Reactions Analysis

Types of Reactions

.delta.-CEHC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

.delta.-CEHC has several scientific research applications, including:

    Chemistry: Used as a model compound to study antioxidant mechanisms and the behavior of tocopherol metabolites.

    Biology: Investigated for its role in cellular protection against oxidative stress.

    Medicine: Explored for its potential therapeutic effects in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: Utilized in the development of antioxidant formulations for food and cosmetic products .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-carboxyethyl hydroxychroman (alpha-CEHC)
  • Gamma-carboxyethyl hydroxychroman (gamma-CEHC)
  • Delta-tocopherol
  • Alpha-tocopherol
  • Gamma-tocopherol

Uniqueness

.delta.-CEHC is unique due to its specific origin from delta-tocopherol and its distinct antioxidant properties. While alpha-CEHC and gamma-CEHC are also metabolites of their respective tocopherols, .delta.-CEHC has a unique structure that influences its reactivity and biological activity. Additionally, .delta.-CEHC has been shown to have specific roles in cellular protection that are not entirely replicated by other tocopherol metabolites .

Properties

IUPAC Name

3-(6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9-7-11(15)8-10-3-5-14(2,18-13(9)10)6-4-12(16)17/h7-8,15H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVXCCQXUZCRSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does δ-CEHC's structure relate to its antioxidant activity compared to other tocopherols and their metabolites?

A: δ-CEHC, like other tocopherols and their metabolites, exhibits antioxidant activity by scavenging free radicals. Research indicates a correlation between the structure of these compounds and their radical scavenging ability []. Specifically, the rate constant (ks) of their reaction with aroxyl radicals – a measure of their antioxidant potency – is influenced by their oxidation potential (Ep). Compounds with lower Ep values demonstrate higher reactivity, translating to greater antioxidant capacity. In ethanol, the order of increasing ks values, and therefore decreasing antioxidant activity, was observed as follows: Tocol < δ-CEHC < δ-Tocopherol < γ-CEHC < Trolox ≈ γ-Tocopherol ≈ β-Tocopherol < α-CEHC < α-Tocopherol. This order underscores the influence of structural variations among tocopherols and their metabolites on their antioxidant capabilities.

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